![molecular formula C10H8Cl2FN3 B1467344 1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1249904-04-8](/img/structure/B1467344.png)
1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole
Descripción general
Descripción
This compound is a triazole derivative, which is a class of five-membered ring compounds containing three nitrogen atoms . Triazoles are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of similar triazole compounds often involves the use of boronic esters . A radical approach is utilized for the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
Triazole compounds typically have a five-membered ring structure containing three nitrogen atoms . The specific molecular structure of “1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole” would require more specific information or computational modeling to determine.Chemical Reactions Analysis
Triazole compounds can undergo a variety of chemical reactions. For instance, they can participate in catalytic protodeboronation, a process that involves the removal of a boron group from a molecule . This process can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación
Crystal Structure and Intermolecular Interactions
- Experimental and Theoretical Analysis of lp⋯π Intermolecular Interactions in Derivatives of 1,2,4-Triazoles : Research on 1,2,4-triazole derivatives, including fluoro and chloro derivatives, has contributed to understanding the crystal structure and intermolecular interactions. The study focused on the synthesis, characterization, and analysis of these derivatives, showing the presence of different types of intermolecular interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions. These findings are instrumental in the development of materials with tailored properties for specific applications (Shukla et al., 2014).
Synthesis and Applications in Material Science
- Strategies Toward Syntheses of Triazolyl- or Triazolium-Functionalized Unsymmetrical Energetic Salts : The synthesis of triazolyl-functionalized energetic salts showcases the potential of triazole derivatives in creating materials with significant thermal stability and density. Such materials could be pivotal in developing advanced energetic materials for military and aerospace applications (Wang et al., 2007).
Antimicrobial and Pharmaceutical Research
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF CERTAIN 1,2,4-TRIAZOLE DERIVATIVES : This study on 1,2,4-triazole derivatives revealed their potential as antimicrobial agents, indicating the broader applicability of triazole compounds in developing new antimicrobial drugs. The research emphasizes the role of halogen substitutions in enhancing antimicrobial efficacy (Desabattina et al., 2014).
Green Chemistry and Environmental Applications
- Green Synthesis and Evaluation of the Antitumor Activity of a Novel Series of 3-[4-bi-(4-fluorophenyl)methylpiperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff Bases : The green synthesis approach of triazole Schiff bases incorporating fluorophenyl groups demonstrates the commitment to environmentally friendly chemical synthesis. These compounds exhibited significant antitumor activity, showcasing the potential of triazole derivatives in cancer research (Ding et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2FN3/c11-4-9-6-16(15-14-9)5-7-1-2-8(13)3-10(7)12/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGWCLWNAXRNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



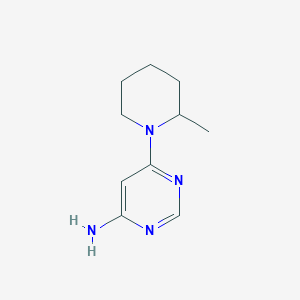
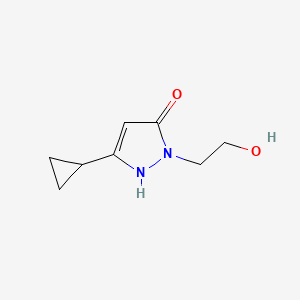
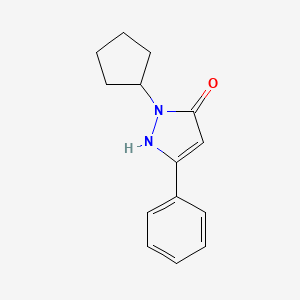
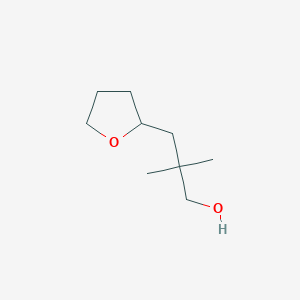
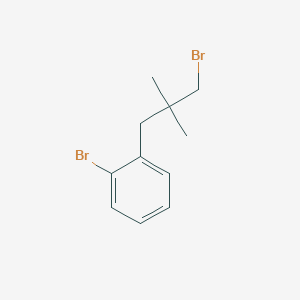
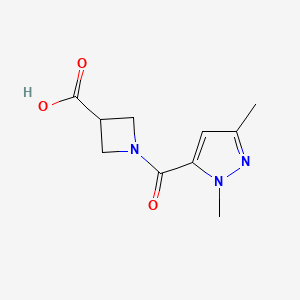
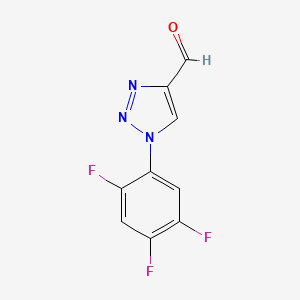
![1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467276.png)
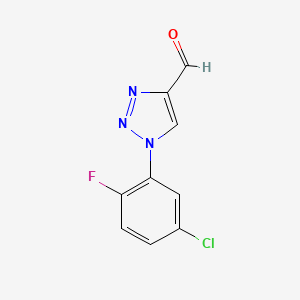
![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)
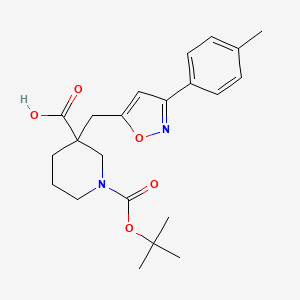

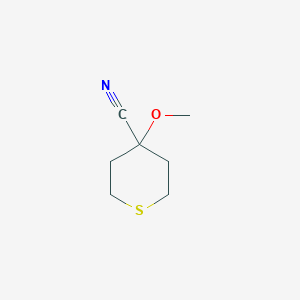
![8-Thia-2-azaspiro[4.5]decan-3-one](/img/structure/B1467284.png)